3,5-Bis(pentafluorothio)bromobenzene
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Overview
Description
Rolapitant Hydrochloride is a potent, highly selective, long-acting neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetics to prevent delayed nausea and vomiting associated with emetogenic chemotherapy in adults . This compound is known for its efficacy in blocking the action of neurokinin and substance P, natural substances in the brain that cause nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Rolapitant Hydrochloride involves several synthetic steps. One of the methods includes the reaction of a pyrrolidine derivative with a phenyl ethoxy methyl compound under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of Rolapitant Hydrochloride is optimized for high yield and purity. The process involves the use of advanced techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Rolapitant Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of Rolapitant Hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
Rolapitant Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of neurokinin-1 receptor antagonists.
Biology: Investigated for its role in blocking substance P and its effects on the central nervous system.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of antiemetic formulations for cancer patients.
Mechanism of Action
Rolapitant Hydrochloride exerts its effects by selectively blocking the neurokinin-1 receptors in the gut and central nervous system. These receptors are activated by substance P following chemotherapy administration. By preventing substance P from interacting with these receptors, Rolapitant Hydrochloride effectively prevents delayed-phase chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for the same purpose but differs in its interaction with cytochrome P450 enzyme CYP3A4.
Netupitant: Similar in function but often combined with palonosetron for enhanced efficacy.
Uniqueness of Rolapitant Hydrochloride: Rolapitant Hydrochloride stands out due to its long elimination half-life, allowing a single dose to prevent both acute and delayed-phase chemotherapy-induced nausea and vomiting during the first 120 hours post-chemotherapy. Unlike other neurokinin-1 receptor antagonists, it does not interact with cytochrome P450 enzyme CYP3A4, reducing the risk of drug interactions .
Properties
IUPAC Name |
[3-bromo-5-(pentafluoro-λ6-sulfanyl)phenyl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF10S2/c7-4-1-5(18(8,9,10,11)12)3-6(2-4)19(13,14,15,16)17/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYQEZASMTZUGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436262 |
Source
|
Record name | 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432028-10-9 |
Source
|
Record name | 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(pentafluorothio)-5-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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